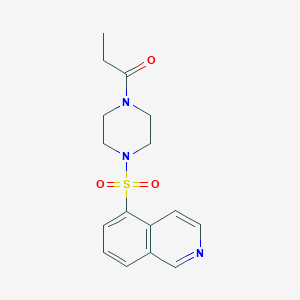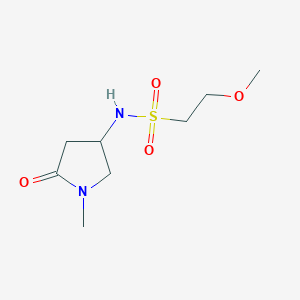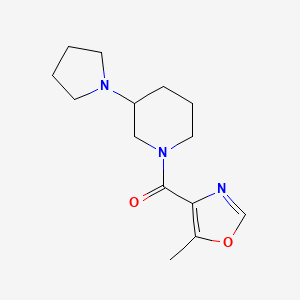![molecular formula C21H25NO3 B7130295 2-(3-Hydroxyphenyl)-1-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]ethanone](/img/structure/B7130295.png)
2-(3-Hydroxyphenyl)-1-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyphenyl)-1-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]ethanone is a complex organic compound that features a piperidine ring, a hydroxyphenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-1-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the piperidine ring with a methoxyphenylmethyl halide under basic conditions.
Introduction of the Hydroxyphenyl Group: The final step involves the reaction of the intermediate with a hydroxyphenyl ketone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-1-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxyphenyl)-1-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-1-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and methoxyphenyl groups may play a role in binding to these targets, while the piperidine ring may influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyphenyl)-1-[4-(phenylmethyl)piperidin-1-yl]ethanone: Lacks the methoxy group, which may affect its chemical properties and biological activity.
2-(3-Hydroxyphenyl)-1-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]ethanone: Features a methoxy group at a different position, which may influence its reactivity and interactions.
Uniqueness
2-(3-Hydroxyphenyl)-1-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]ethanone is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-1-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-25-20-8-3-2-6-18(20)13-16-9-11-22(12-10-16)21(24)15-17-5-4-7-19(23)14-17/h2-8,14,16,23H,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWZDMBEMDFTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCN(CC2)C(=O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethyl-6-methylphenyl)-2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]acetamide](/img/structure/B7130212.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide](/img/structure/B7130214.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide](/img/structure/B7130217.png)
![1-[2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7130219.png)


![5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7130244.png)
![2-[[1-(2,3-Dihydroindol-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetamide](/img/structure/B7130249.png)
![2-(difluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7130280.png)
![N-[1-[2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]acetyl]piperidin-3-yl]acetamide](/img/structure/B7130283.png)
![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B7130293.png)
![2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B7130296.png)

![N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7130309.png)
